Home > Products > Screening Compounds P96726 > Dolasetron mesylate
Dolasetron mesylate - 115956-13-3

Dolasetron mesylate

Catalog Number: EVT-266163
CAS Number: 115956-13-3
Molecular Formula: C20H24N2O6S
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dolasetron Mesylate Hydrate is the hydrated form of Dolasetron Mesylate, a selective serotonin subtype 3 (5-HT3) receptor antagonist. [] In scientific research, Dolasetron Mesylate Hydrate serves as a valuable tool for studying the role of 5-HT3 receptors in various physiological and pathological processes.

Future Directions
  • Developing novel drug delivery systems: Research on developing new drug delivery systems, like intranasal transferosomal in situ gels, for Dolasetron Mesylate could improve its bioavailability and target specific tissues, potentially enhancing its therapeutic efficacy. []

Dolasetron

  • Compound Description: Dolasetron is an antiemetic agent that acts as a highly specific and selective serotonin subtype 3 (5-HT3) receptor antagonist []. It is the active moiety of dolasetron mesylate hydrate. Dolasetron is metabolized in the liver to its active metabolite, hydrodolasetron [].

Hydrodolasetron

  • Compound Description: Hydrodolasetron is the primary active metabolite of dolasetron []. It is formed by the reduction of the ketone group in dolasetron [] and is believed to be responsible for most of the antiemetic activity of dolasetron.
  • Compound Description: These are minor metabolites of dolasetron, formed by the hydroxylation of hydrodolasetron []. They contribute to a small percentage of the administered dose.

N-Oxide of Hydrodolasetron

  • Compound Description: This is a minor metabolite of dolasetron, formed by the oxidation of the nitrogen atom in hydrodolasetron []. It represents a small fraction of the administered dose.

Dolasetron Mesylate Related Compound A

  • Compound Description: This compound is a specific impurity found in domestically produced dolasetron mesylate []. The exact structure of this compound is not provided in the abstract.
Source and Classification

Dolasetron mesylate is derived from the class of compounds known as indoles, specifically designed to target serotonin receptors. Its chemical structure is represented as:

  • Chemical Name: (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate monomethanesulfonate, monohydrate.
  • Empirical Formula: C19H20N2O3 • CH3SO3H • H2O
  • Molecular Weight: 438.50 g/mol .
Synthesis Analysis

The synthesis of dolasetron mesylate has been explored through various methods, with some patents detailing specific processes. A notable method involves the condensation of dolasetron ketal precursors using alcohols in the presence of acid catalysts.

Key Synthesis Steps:

  1. Preparation of Ketal Precursor: This involves refluxing anhydrous alcohol with dolasetron free amine under acid catalysis to yield high purity products.
  2. Hydrolysis: The ketal precursor undergoes hydrolysis to yield dolasetron mesylate. The process can be optimized by controlling temperature and reaction time to enhance yield and purity.
  3. Crystallization: The product can be crystallized from solvents like ethanol or methanol to obtain the desired polymorphic form .
Molecular Structure Analysis

Dolasetron mesylate exhibits a complex molecular structure characterized by multiple rings and functional groups. The molecular structure includes:

  • Core Structure: An octahydroquinolizine ring fused with an indole moiety.
  • Functional Groups: Contains a carboxylate and methanesulfonate group that contribute to its pharmacological properties.

Structural Details:

  • The compound has a melting point range of approximately 160 to 170 °C, indicating its crystalline nature .
  • X-ray diffraction studies can be employed to analyze polymorphic forms and confirm structural integrity .
Chemical Reactions Analysis

Dolasetron mesylate participates in various chemical reactions, primarily involving hydrolysis and interactions with biological targets:

  1. Hydrolysis Reaction: The ketal precursor undergoes hydrolysis to form dolasetron mesylate, which is crucial for its pharmacological activity.
  2. Metabolic Reactions: In vivo, dolasetron is rapidly metabolized to hydrodolasetron, its active metabolite, through reduction processes mediated by carbonyl reductase enzymes .
Mechanism of Action

Dolasetron mesylate functions primarily as a selective antagonist of the serotonin 5-HT3 receptor. This receptor is located on nerve terminals in both peripheral and central nervous systems.

Mechanistic Insights:

  • Receptor Binding: Dolasetron binds selectively to the 5-HT3 receptor without significant activity at other serotonin receptors or dopamine receptors.
  • Inhibition of Nausea Signals: By blocking these receptors, dolasetron effectively inhibits the signaling pathways that lead to nausea and vomiting .
Physical and Chemical Properties Analysis

Dolasetron mesylate exhibits several notable physical and chemical properties:

  • Appearance: It is typically a white to off-white crystalline powder.
  • Solubility: Freely soluble in water and propylene glycol; slightly soluble in ethanol .
  • Stability: The compound shows stability under controlled conditions but may vary in different polymorphic forms .
Applications

Dolasetron mesylate has significant applications in clinical settings:

  1. Chemotherapy-Induced Nausea and Vomiting: Widely used for preventing nausea associated with chemotherapy treatments.
  2. Postoperative Nausea: Effective in managing nausea following surgical procedures.
  3. Research Applications: Utilized in studies investigating serotonin receptor dynamics and drug interactions .
Historical Development and Rationale for Dolasetron Mesylate

Emergence of 5-HT₃ Receptor Antagonists in Anti-Emetic Therapy

The development of 5-HT₃ receptor antagonists revolutionized anti-emetic therapy by targeting the serotonergic pathways implicated in chemotherapy-induced and postoperative nausea/vomiting. Serotonin (5-hydroxytryptamine, 5-HT) was identified in 1957 as a key neurotransmitter involved in emesis when Gaddum and Picarelli discovered distinct serotonin receptor subtypes, including the "M" receptor later classified as the 5-HT₃ receptor [6] [9]. This ligand-gated ion channel, predominantly located on vagal afferent neurons in the gastrointestinal tract and the chemoreceptor trigger zone (area postrema) of the brainstem, became a prime therapeutic target. When cytotoxic agents or surgical stressors trigger serotonin release from enterochromaffin cells, 5-HT₃ receptor activation initiates afferent signaling to the vomiting center [6] [10].

First-generation 5-HT₃ receptor antagonists emerged in the early 1990s as selective inhibitors of this pathway. Unlike earlier anti-emetics that targeted dopamine or muscarinic receptors with significant side effects, these compounds offered improved selectivity and tolerability. Dolasetron mesylate (Anzemet®) was developed as a pseudopelletierine-derived antagonist with high binding affinity for 5-HT₃ receptors [3] [6]. Its mechanism centered on blocking serotonin-mediated depolarization of vagal afferents, thereby interrupting the emetic reflex arc at its peripheral initiation point [6] [10].

  • Table 1: 5-HT₃ Receptor Antagonist Binding Characteristics
    CompoundReceptor Binding SpecificityRelative 5-HT₃ Affinity
    DolasetronSelective 5-HT₃High (via metabolite)
    Ondansetron5-HT₃, 5-HT₁B, 5-HT₁C, α₁-adrenergic, µ-opioidModerate
    GranisetronPan-5-HT₃ subtypesHigh
    PalonosetronHighly selective 5-HT₃AVery high
    Source: [6]

Comparative Development Timeline with Ondansetron and Granisetron

Dolasetron mesylate entered the competitive landscape of 5-HT₃ antagonists after the pioneering agents ondansetron and granisetron, with distinct pharmacological properties influencing its clinical positioning.

  • Ondansetron (Zofran®), the first approved 5-HT₃ antagonist (1991), established the therapeutic potential of this class. Its indications expanded rapidly for chemotherapy-induced nausea/vomiting (CINV) and postoperative nausea/vomiting (PONV) [1] [6].
  • Granisetron (Kytril®) followed in 1993, marketed for similar indications but with a slightly different receptor binding profile targeting all 5-HT₃ receptor subtypes [1] [6].
  • Dolasetron mesylate (Anzemet®) received FDA approval in 1997. Its key differentiation was its prodrug design. Dolasetron itself has limited activity but undergoes rapid and extensive carbonyl reduction by ubiquitous carbonyl reductase enzymes to form the active metabolite hydrodolasetron (MDL 74,156). This metabolite possesses approximately 50-fold higher 5-HT₃ receptor affinity than the parent compound and accounts for the majority of therapeutic effects [3] [10]. Hydrodolasetron exhibits a prolonged plasma half-life (7-10 hours) compared to ondansetron (~4 hours), suggesting potential advantages in duration of action [3] [9] [10].

  • Table 2: Comparative Development Timeline of First-Generation 5-HT₃ Antagonists

    CompoundBrand NameFDA Approval YearKey Pharmacological Differentiator
    OndansetronZofran®1991First-in-class; broad receptor profile
    GranisetronKytril®1993Pan-5-HT₃ subtype specificity
    Dolasetron MesylateAnzemet®1997Prodrug (activated to hydrodolasetron); longer t½ (7-10h)

    Sources: [1] [6] [9]

Patent Landscape and Early Industrial Synthesis Challenges

The development and manufacturing of dolasetron mesylate faced significant chemical synthesis and crystallization challenges, primarily centered around achieving a stable, pharmaceutically acceptable form of the active ingredient and its intermediates.

The core chemical structure of dolasetron (as the free base) is (1H-Indol-3-yl)-carboxylic acid, 2-[(1α, 5α, 6β)-8-methyl-8-azabicyclo[3.2.1]oct-6-yl] ester, with the mesylate salt (methanesulfonate) being the preferred form for drug product manufacturing due to its solubility and stability properties [2] [5]. Early synthesis routes, often starting from tropane alkaloid precursors, involved complex multi-step processes with low yields and difficulties in purifying intermediates. A critical intermediate in several patented routes was the N-alkylated tropane ester [5].

A major hurdle was the propensity of dolasetron mesylate to form different polymorphic forms and hydrates, impacting critical properties like solubility, stability, and bioavailability. The initial commercial form, Dolasetron Mesylate Monohydrate Form I, had limitations in processability and dissolution profile. This drove intensive research into alternative crystalline forms, culminating in the patenting of a novel polymorph designated Form B (WO2006026927A1) [2].

  • Form B Synthesis: This polymorph was produced by dissolving dolasetron mesylate monohydrate in a mixture of ethanol and water, followed by controlled seeding and cooling crystallization (5-30°C). Key advantages included:
  • Higher melting point (Form B: ~212-215°C vs. Form I: ~203-206°C)
  • Improved crystalline stability under humidity stress
  • Enhanced filterability and drying characteristics for large-scale manufacturing [2]

Another significant patent (US7858821B2) focused on improved synthetic pathways for key intermediates, particularly the tropane diol ester precursor, utilizing optimized dealkoxycarbonylation reactions under mild conditions using polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) with catalytic alkali metal salts (e.g., sodium bromide or lithium chloride) [5]. This route improved overall yield and reduced the formation of undesired byproducts.

  • Table 3: Key Patents Addressing Dolasetron Mesylate Synthesis and Polymorphism Challenges
    Patent NumberFocus AreaKey Innovation/ClaimSignificance
    WO2006026927A1Polymorph (Form B)Novel crystalline form prepared via ethanol/water mixture with seeding/cooling protocolImproved processability, stability, and dissolution profile vs. Form I
    US7858821B2Synthetic Intermediates/ProcessEfficient dealkoxycarbonylation route to tropane diol ester using polar aprotic solventsHigher yield and purity of critical precursor; scalable manufacturing advantage
    Sources: [2] [5]

The resolution of these chemical and physical form challenges was crucial for enabling the consistent large-scale production of dolasetron mesylate necessary for its clinical deployment as Anzemet®. These patents highlight the significant industrial chemistry efforts underpinning the successful development of this anti-emetic agent beyond its initial discovery.

  • Table 4: Compounds Mentioned in Article
    Compound NameChemical TypeRelevant Context
    Dolasetron MesylateMethanesulfonate saltMain subject; anti-emetic drug
    HydrodolasetronReduced metaboliteActive form of dolasetron
    OndansetronCarbazole derivativeFirst-generation 5-HT₃ antagonist comparator
    GranisetronIndazole derivativeFirst-generation 5-HT₃ antagonist comparator
    PalonosetronIsoquinoline derivativeSecond-generation 5-HT₃ antagonist (contextual only)
    Serotonin (5-HT)NeurotransmitterPhysiological target
    PseudopelletierineAlkaloidStructural origin of dolasetron
    Tropane diol esterSynthetic intermediateKey precursor in dolasetron synthesis
    Compiled from search results

Properties

CAS Number

115956-13-3

Product Name

Dolasetron mesylate

IUPAC Name

methanesulfonic acid;[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C19H20N2O3.CH4O3S/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4)/t11?,12-,13?,14?;/m0./s1

InChI Key

PSGRLCOSIXJUAL-UMBGRREESA-N

SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O

Solubility

Freely soluble in water

Synonyms

1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1)
1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)-
1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate
Anzemet
dolasetron
dolasetron mesilate monohydrate
dolasetron mesylate
dolasetron mesylate monohydrate
indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one
MDL 73,147EF
MDL 73147EF
MDL-73147EF
octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate

Canonical SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54

Isomeric SMILES

CS(=O)(=O)O.C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.